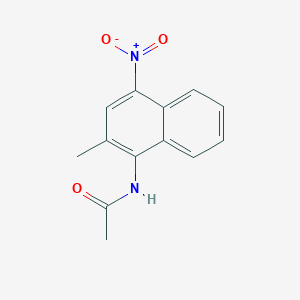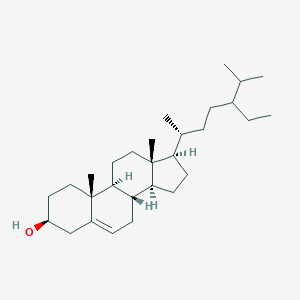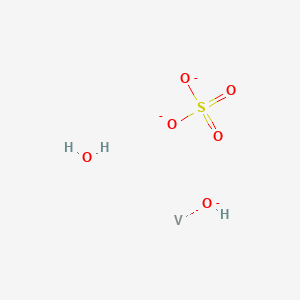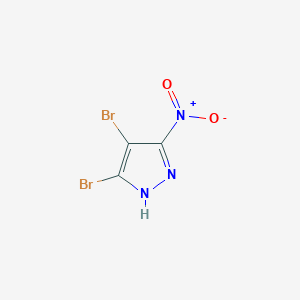
4-Bromo-2-(2-hydroxyethyl)phenol
説明
4-Bromo-2-(2-hydroxyethyl)phenol is a chemical compound with the CAS number 198277-06-4 . It has a molecular weight of 217.06 and is typically found in a powder form .
Molecular Structure Analysis
The InChI code for this compound is1S/C8H9BrO2/c9-7-1-2-8(11)6(5-7)3-4-10/h1-2,5,10-11H,3-4H2 . This indicates the specific arrangement of atoms in the molecule. Chemical Reactions Analysis
Phenols, including this compound, are highly reactive substrates for electrophilic halogenation, nitration, sulfonation, and Friedel–Crafts reactions . The specific reactions of this compound are not detailed in the search results.Physical And Chemical Properties Analysis
This compound has a melting point of 63-65°C . It is a powder at room temperature . The density is predicted to be 1.615±0.06 g/cm3 .科学的研究の応用
Synthesis and Properties
- Electrochemical and Magnetic Properties : Research on dicopper(II) complexes derived from unsymmetrical binucleating ligands, including variants of 4-Bromo-2-(2-hydroxyethyl)phenol, revealed unique spectral, electrochemical, and magnetic properties (Amudha, Thirumavalavan, & Kandaswamy, 1999).
- Thermotropic Dendrimers : The compound played a role in the synthesis of thermotropic dendrimers, highlighting its potential in creating advanced polymer materials (Percec, Chu, & Kawasumi, 1994).
- Structural and Thermal Analyses : Copper(II) and oxido-vanadium(IV) complexes of 4-bromo-2-(((5-chloro-2-hydroxyphenyl)imino)methyl)phenol were synthesized, showcasing its utility in forming complex metal-organic structures (Takjoo, Mague, Akbari, & Ebrahimipour, 2013).
Chemistry and Chemical Reactions
- Halogenation and Isomerization : Studies on bromination of phenols, including this compound, provided insights into chemical reactions like isomerization and disproportionation, which are fundamental in organic chemistry (Fischer & Henderson, 1983).
- Sulfonamide-derived Compounds : The role of this compound in the synthesis of sulfonamide-derived compounds and their transition metal complexes was explored, contributing to the development of new chemical compounds with potential applications in biology and medicine (Chohan & Shad, 2011).
Applications in Crystallography
- Crystal Structures : Research on the crystal structures of copper(II) and nickel(II) complexes involving this compound enhances our understanding of molecular configurations and intermolecular interactions (Chumakov, Tsapkov, Filippova, Bocelli, & Gulea, 2008).
Environmental and Water Treatment
- Oxidation in Water Treatment : The study of the oxidation of bromophenols, like this compound, during water treatment with potassium permanganate, is crucial for understanding the formation of potentially harmful by-products (Jiang, Gao, Pang, Wang, Huangfu, Liu, & Ma, 2014).
Safety and Hazards
作用機序
Biochemical Pathways
Without specific target information, it’s challenging to summarize the affected biochemical pathways of 4-Bromo-2-(2-hydroxyethyl)phenol . Phenolic compounds can participate in various biochemical reactions, but the exact pathways influenced by this compound remain to be discovered.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound . Factors such as pH, temperature, and presence of other compounds can affect its stability and activity.
特性
IUPAC Name |
4-bromo-2-(2-hydroxyethyl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrO2/c9-7-1-2-8(11)6(5-7)3-4-10/h1-2,5,10-11H,3-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RICVPANHDBWIBW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)CCO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80617135 | |
| Record name | 4-Bromo-2-(2-hydroxyethyl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80617135 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
198277-06-4 | |
| Record name | 4-Bromo-2-(2-hydroxyethyl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80617135 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Tert-butyl N-[4-(hydrazinecarbonyl)phenyl]carbamate](/img/structure/B169343.png)











